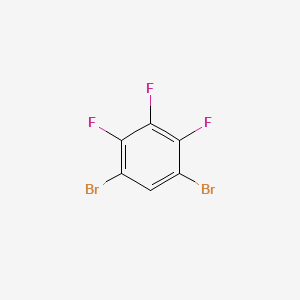

1,5-Dibromo-2,3,4-trifluorobenzene

Beschreibung

Significance of Fluorinated and Brominated Arenes in Synthetic Chemistry and Materials Science

Fluorinated and brominated arenes, in particular, are cornerstones of synthetic chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their properties, enhancing thermal stability, lipophilicity, and metabolic resistance. a2bchem.comnih.gov This makes organofluorine compounds highly sought after in the pharmaceutical and agrochemical industries for the design of new drug candidates and pesticides. a2bchem.comnih.gov The global market for fluorinated compounds underscores their importance, with extensive applications in drug development, chemical biology, and materials chemistry. nih.gov Fluorine's unique attributes can improve a drug candidate's solubility, permeability, and protein binding, making the targeted synthesis of organofluorine compounds a key research area. nih.gov

Brominated arenes are also exceptionally useful in organic synthesis. The carbon-bromine bond is a versatile functional group, readily participating in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. a2bchem.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. a2bchem.com The presence of bromine atoms can also influence the electronic properties of the aromatic ring, affecting the reactivity and selectivity of subsequent chemical transformations. a2bchem.com In materials science, the co-functionalization of carbon materials with fluorine and bromine is an area of active research, exploring the interplay between band gap opening and metallization effects. researchgate.net

The replacement of hydrogen atoms in aromatic hydrocarbons with halogen atoms results in the formation of aryl halides. ncert.nic.in These compounds are widely used in industry and daily life, serving as solvents for non-polar compounds and as starting materials for a vast range of organic syntheses. ncert.nic.in

Contextualizing 1,5-Dibromo-2,3,4-trifluorobenzene within Perhalogenated and Polyhalogenated Aromatic Systems

This compound is a polyhalogenated aromatic compound that possesses a unique substitution pattern of both bromine and fluorine atoms on a benzene (B151609) ring. a2bchem.com This specific arrangement of halogens makes it a valuable and versatile building block in organic synthesis. a2bchem.com The compound's structure allows for selective functionalization, as the bromine and fluorine atoms serve as reactive sites for various chemical transformations. a2bchem.com

The utility of this compound is particularly evident in its application in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. a2bchem.com The electronic effects imparted by both the electron-withdrawing fluorine atoms and the reactive bromine atoms can be harnessed to control the regioselectivity of these reactions. a2bchem.com This level of control is crucial for the precise construction of complex molecules for applications in pharmaceuticals, agrochemicals, and materials. a2bchem.com

When compared to other polyhalogenated systems, the distinct properties of this compound become apparent. For instance, while compounds like 1,4-Dibromo-2,5-difluorobenzene are also used in synthesis, the different arrangement and number of fluorine atoms in this compound can lead to different reactivity and ultimately, different final products. sigmaaldrich.com Similarly, its properties can be contrasted with simpler structures like 5-Bromo-1,2,3-trifluorobenzene, where the presence of a second bromine atom in the 1,5-dibromo analogue opens up more possibilities for sequential or double functionalization. magritek.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 17299-95-5 |

| Molecular Formula | C₆HBr₂F₃ |

| Molecular Weight | 289.87 g/mol nih.gov |

| Boiling Point | 200.9±35.0 °C (Predicted) chemicalbook.com |

| Density | 2.156±0.06 g/cm³ (Predicted) chemicalbook.com |

| Appearance | Colorless to light yellow Liquid chemicalbook.com |

| IUPAC Name | This compound nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dibromo-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKUGTVPMSPTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298054 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-95-5 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17299-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,5 Dibromo 2,3,4 Trifluorobenzene Reactivity

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing 1,5-dibromo-2,3,4-trifluorobenzene. This process typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of a halide leaving group restores the aromaticity of the ring. libretexts.org

Role of Fluorine and Bromine Substituents in Activating and Directing Substitution

The reactivity and regioselectivity of SNAr reactions on this compound are profoundly influenced by the electronic properties of its halogen substituents.

Activating Effects: The three fluorine atoms on the ring play a crucial role in activating the molecule towards nucleophilic attack. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) significantly reduces the electron density of the aromatic ring. This electron deficiency, or "π-deficiency," makes the ring highly susceptible to attack by nucleophiles. nih.gov The cumulative effect of three fluorine atoms makes the benzene (B151609) ring highly electrophilic. Electron-withdrawing groups like nitro groups or halogens are known to activate aromatic rings for nucleophilic aromatic substitution. nih.govyoutube.com

Directing Effects: In polyhalogenated benzenes, the position of nucleophilic attack is directed by the substituents. Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups. In the case of this compound, the fluorine atoms activate the ring for substitution. The SNAr reaction on similar polyfluorohalobenzenes typically involves the displacement of a fluorine or another halogen. The relative lability of the halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, because the more electronegative halogen is better able to stabilize the negative charge in the transition state of the rate-determining addition step. Therefore, in reactions with nucleophiles, the displacement of a fluorine atom is often observed. The fluorine at the C4 position is para to the fluorine at C2 and ortho to the fluorine at C3, making it a likely site for nucleophilic attack.

Kinetic and Thermodynamic Control in SNAr Reactions

The outcome of SNAr reactions can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. libretexts.org

Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orglibretexts.org The rate of formation of the Meisenheimer complex is the rate-determining step. libretexts.org The stability of this intermediate is key, and it is most stabilized when the negative charge is delocalized onto the most electron-withdrawing substituents. For this compound, attack at the C4 position would place a negative charge that is stabilized by the adjacent fluorine at C3 and the para-fluorine at C2. This would likely be the kinetically favored pathway, leading to the substitution of the C4-fluorine.

Thermodynamic Control: At higher temperatures, the initial substitution products may revert to the intermediate and undergo further reaction to form the most stable final product. libretexts.orglibretexts.org This is known as thermodynamic control. The thermodynamic product is the most stable isomer. The stability of the final product depends on factors such as bond strengths and steric interactions. While the C-F bond is stronger than the C-Br bond, the kinetic favorability for displacing fluorine often dominates in SNAr reactions on highly fluorinated aromatics.

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine (C-Br) bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. a2bchem.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille)

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. libretexts.orgsigmaaldrich.com The C-Br bonds of this compound are significantly more reactive than the C-F bonds in palladium-catalyzed oxidative addition, allowing for selective functionalization.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, selective mono- or di-arylation can be achieved at the bromine-substituted positions. The choice of catalyst, ligands, and reaction conditions can influence the selectivity between mono- and disubstituted products. rsc.org

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.caresearchgate.net The reactivity order of halogens in the oxidative addition step is I > Br > Cl >> F, which allows for the selective coupling at the C-Br bonds of this compound while leaving the C-F bonds intact.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Substituted arene |

Nickel- and Copper-Mediated Coupling Processes

While palladium is the most common catalyst, nickel and copper complexes also effectively mediate cross-coupling reactions of aryl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium and sometimes offer different reactivity and selectivity. nih.gov For instance, nickel catalysts have been shown to be effective in the Suzuki-Miyaura coupling of aryl bromides. nih.gov In some systems with both C-F and C-Br bonds, nickel catalysis can be tuned to selectively activate the C-F bond, offering complementary reactivity to palladium systems. beilstein-journals.org However, for substrates like this compound, the greater reactivity of the C-Br bond would typically lead to selective coupling at these positions.

Copper-Mediated Coupling: Copper-mediated reactions, such as the Ullmann condensation, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. Modern copper-catalyzed protocols often proceed under milder conditions. nih.govrsc.org Copper catalysis is particularly relevant for the coupling of aryl halides with nucleophiles like amines, alcohols, and thiols. It has also been reported for the cross-coupling of dibromo-alkenes. nih.gov For this compound, copper-catalyzed methods could be employed to introduce a variety of functional groups at the C-Br positions.

Stereoelectronic Effects on Coupling Efficiency and Regioselectivity

The efficiency and regioselectivity of cross-coupling reactions on this compound are governed by a combination of steric and electronic factors. nih.gov

Electronic Effects: The three electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atoms attached to the bromine atoms. This generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-determining step. The electron-poor nature of the aromatic ring can enhance the rate of reaction compared to less fluorinated analogues.

Regioselectivity: In this compound, the two bromine atoms are in electronically distinct environments. The C1-Br is flanked by a hydrogen and a fluorine atom, while the C5-Br is flanked by a hydrogen and a different fluorine atom arrangement. In principle, this slight difference could lead to regioselectivity in mono-substitution reactions, although in many cases, a mixture of isomers is obtained. In di-substitution reactions, the introduction of the first substituent will electronically and sterically influence the position of the second coupling event. For example, the introduction of an electron-donating aryl group via a Suzuki-Miyaura reaction would slightly deactivate the ring towards the second oxidative addition, potentially requiring more forcing conditions for the second coupling.

Steric Effects: The steric environment around the two bromine atoms is similar. However, the choice of a bulky phosphine (B1218219) ligand on the palladium or nickel catalyst can influence which C-Br bond reacts preferentially, particularly if one position is more sterically accessible than the other. nih.gov In reactions of polyhalogenated pyridines, it has been shown that substitution patterns and steric hindrance play a major role in determining the site of cross-coupling. beilstein-journals.orgresearchgate.net

C-H Bond Functionalization and Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. researchgate.netlibretexts.org For a molecule like this compound, which possesses a single C-H bond, this approach allows for precise modification at a specific site.

Transition metal catalysis is a cornerstone of modern C-H activation chemistry. libretexts.orgyoutube.comwikipedia.org While precious metals like palladium, rhodium, and iridium have been extensively studied, there is growing interest in using more earth-abundant and less toxic 3d metals, such as manganese. libretexts.orgnih.gov Manganese(I) carbonyl complexes, for instance, have proven effective in catalyzing C-H activation. libretexts.org The mechanism often proceeds through a cyclometallation pathway where the metal center coordinates to the aromatic ring and facilitates the cleavage of a nearby C-H bond, forming a stable metallacycle intermediate. nih.gov

Manganese-catalyzed reactions have been successfully applied to the C-H functionalization of various aromatic substrates. libretexts.org For example, MnBr(CO)₅ can catalyze the hydroarylation of peptides, demonstrating its utility in complex molecular settings. libretexts.org The viability of manganese(I)-catalysis for C-H activation has been well-documented, highlighting its potential for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.org

A key challenge in C-H activation is controlling the site of reaction, or regioselectivity. In fluorinated aromatic compounds, this is often governed by a phenomenon known as the "ortho-fluorine effect". nih.govnih.gov This effect describes the pronounced preference for metal-mediated C-H bond activation at the position ortho (adjacent) to a fluorine substituent. nih.govnih.gov

In some systems, C-H activation can be reversible, allowing a mixture of kinetic and thermodynamic products to eventually isomerize to the most stable product, which is the isomer with the greatest number of ortho-fluorine substituents relative to the newly formed M-C bond. youtube.com Spectroscopic studies on manganese(I)-mediated C-H activation have confirmed that cyclomanganated complexes formed via C-H activation ortho-to-fluorine are thermodynamically more stable. nih.govnih.gov

Table 2: Summary of Research Findings on the Ortho-Fluorine Effect

| Finding | Implication | Relevant Metals | Citations |

|---|---|---|---|

| C-H activation is thermodynamically preferred ortho to a fluorine substituent. | Provides high regioselectivity in the functionalization of fluoroarenes. | Ni, Pd, Pt, Mn, Rh | nih.govnih.govyoutube.com |

| Ortho-fluorine substitution leads to a large increase in M-C bond energy. | This is the primary driving force for the observed regioselectivity. | Ni, Pd, Pt | researchgate.netnih.govyoutube.com |

| The effect is observed with and without supplementary directing groups. | Demonstrates the intrinsic directing ability of the fluorine atom. | Various transition metals | nih.govnih.gov |

Electrophilic Reactions and Further Functionalization

The electronic nature of this compound is dominated by the strong inductive electron-withdrawing effects of its five halogen substituents (three fluorine, two bromine). This severely deactivates the aromatic ring towards classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, which require an electron-rich aromatic system to attack an electrophile. nih.gov

Consequently, "further functionalization" of this compound typically bypasses EAS in favor of reactions at the existing substituent sites. The two bromine atoms are versatile handles for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. Methods such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the formation of new carbon-carbon bonds at the C1 and C5 positions, providing a pathway to complex molecular architectures. The C-H bond, as previously discussed, also represents a key site for functionalization through activation strategies.

Redox Chemistry of Polyhalogenated Benzene Derivatives

The redox chemistry of polyhalogenated benzenes is critical to understanding their environmental fate and potential for synthetic transformation. These compounds are generally resistant to oxidation but can undergo both oxidative and reductive dehalogenation under specific conditions. nih.govyoutube.com

Oxidation: The benzene ring itself is generally inert to strong oxidizing agents like KMnO₄. nih.gov However, enzymatic systems can achieve oxidation. For example, cytochrome P450 monooxygenases are capable of oxidizing persistent polychlorinated benzenes to their corresponding phenols. nih.gov Theoretical studies on the oxidation of perhalogenated benzenes by cytochrome P450 models show that the reaction can lead to oxidative dehalogenation, forming quinones. nih.gov For mixed chlorofluorobenzenes, these studies predict a preferential elimination of fluorine. nih.gov The oxidation of halogenated aromatic compounds is often challenging due to their high oxidation potentials. nih.gov

Reduction: Reductive dehalogenation is a more common pathway for the transformation of polyhalogenated aromatics, particularly in anaerobic environments. youtube.com This process involves the replacement of a halogen atom with a hydrogen atom and can be facilitated by certain anaerobic bacteria that use these compounds as electron acceptors in a process known as organohalide respiration. libretexts.orgyoutube.com While much of the research has focused on polybrominated diphenyl ethers (PBDEs) and polychlorinated compounds, the principles apply to other polyhalogenated systems. researchgate.netlibretexts.org Specific reductive dehalogenase enzymes catalyze these reactions, which can proceed in a stepwise manner to sequentially remove halogen atoms. researchgate.netlibretexts.org The reduction of aryl halides can also be achieved chemically, for instance, through reactions with reactive metals. nih.gov

Advanced Spectroscopic and Computational Characterization of Polyhalogenated Benzene Frameworks

Vibrational Spectroscopy (FT-IR, Raman, Inelastic Neutron Scattering) and Correlation with Molecular Structure

Vibrational spectroscopy provides a detailed fingerprint of the molecule's covalent bonds and their motions.

C-H Vibrations : The single aromatic C-H bond would exhibit a stretching vibration (ν) typically in the 3100-3000 cm⁻¹ region. In-plane (β) and out-of-plane (γ) bending vibrations would appear at lower frequencies.

C-F Vibrations : Strong absorptions corresponding to C-F stretching are expected in the 1400-1100 cm⁻¹ range. The exact frequencies would be sensitive to the electronic environment created by the adjacent fluorine and bromine atoms.

C-Br Vibrations : The C-Br stretching modes are found at much lower frequencies, typically between 600-500 cm⁻¹, due to the heavier mass of the bromine atom.

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower wavenumbers and are sensitive to the substitution pattern.

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational and rotational dynamics of molecules, particularly those involving hydrogen atoms. ias.ac.in For 1,5-Dibromo-2,3,4-trifluorobenzene, INS could provide unique insights into low-frequency modes that are often weak or inactive in IR and Raman spectroscopy. nih.gov These include:

Lattice Vibrations : In the solid state, intermolecular vibrations (phonons) occur at very low energies. INS can measure these modes, providing information about the crystal lattice forces.

Torsional Modes : The technique can probe the torsional or rotational oscillations of the molecule within the crystal lattice. nih.gov

Hydrogen-Specific Motions : Due to the high incoherent scattering cross-section of hydrogen, INS is exceptionally sensitive to the motions of the single proton on the ring, allowing for precise characterization of its vibrational modes. figshare.com

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Ring Stretch | 1600 - 1450 | FT-IR, Raman |

| Aromatic C-F Stretch | 1400 - 1100 | FT-IR (Strong) |

| Aromatic C-H Bending | 1300 - 1000 (in-plane), 900 - 675 (out-of-plane) | FT-IR, Raman |

| Aromatic C-Br Stretch | 600 - 500 | FT-IR, Raman (Low Frequency) |

| Lattice/Torsional Modes | < 200 | INS, Raman (Low Frequency) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach is essential.

¹H NMR : The ¹H NMR spectrum would be the simplest, showing a single resonance for the lone proton at the C6 position. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine and fluorine atoms. The resonance would appear as a complex multiplet due to couplings with the three fluorine atoms (²JH-F, ³JH-F, ⁴JH-F) and potentially the two bromine atoms (though coupling to quadrupolar bromine is not typically resolved).

¹⁹F NMR : Fluorine-19 is a 100% abundant, spin ½ nucleus, making ¹⁹F NMR a highly sensitive technique. jeolusa.com The spectrum would display three distinct resonances, one for each chemically non-equivalent fluorine atom (at positions 2, 3, and 4). The chemical shifts would span a wide range, characteristic of fluoroaromatic compounds. researchgate.net The signals would be split into complex multiplets due to:

¹⁹F-¹⁹F couplings : Large three-bond (³JF-F) and four-bond (⁴JF-F) couplings would be observed between the fluorine nuclei.

¹⁹F-¹H couplings : Each fluorine signal would be further split by coupling to the proton at C6. Decoupling the proton (¹⁹F{¹H} experiment) would simplify these multiplets, aiding in the assignment of F-F coupling constants. docbrown.info

¹³C NMR : The ¹³C NMR spectrum would show six distinct resonances for the six carbons of the benzene ring. The key feature would be the large one-bond carbon-fluorine coupling constants (¹JC-F), which can be up to ~280 Hz. jeolusa.com Two- and three-bond C-F couplings would also be present, further complicating the spectrum. The carbons bonded to bromine would also show a characteristic chemical shift. Performing a ¹³C{¹H, ¹⁹F} double-decoupling experiment would be crucial to simplify the spectrum to six sharp singlets, confirming the number of unique carbon environments. jeolusa.com

Table 2: Hypothetical NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings |

|---|---|---|---|

| ¹H | H-6 | 7.5 - 8.0 | ddd (Coupling to F-2, F-3, F-4) |

| ¹⁹F | F-2 | -120 to -140 | ddd (Coupling to F-3, F-4, H-6) |

| F-3 | -150 to -170 | ddd (Coupling to F-2, F-4, H-6) | |

| F-4 | -140 to -160 | ddd (Coupling to F-2, F-3, H-6) | |

| ¹³C | C-1 | ~110 | Multiplet (Coupling to F-2, F-3) |

| C-2 | ~150 | d (Large ¹JC-F), other F and H couplings | |

| C-3 | ~145 | d (Large ¹JC-F), other F couplings | |

| C-4 | ~148 | d (Large ¹JC-F), other F couplings | |

| C-5 | ~115 | Multiplet (Coupling to F-3, F-4) | |

| C-6 | ~125 | Multiplet (Coupling to F-2, F-3, F-4, H-6) |

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Reaction Monitoring

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For this compound, MS analysis provides unambiguous confirmation of its composition.

Molecular Ion Peak and Isotopic Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). docbrown.info A compound containing two bromine atoms, like the target molecule, will therefore exhibit a highly characteristic molecular ion cluster. docbrown.infowhitman.edu This cluster will consist of three peaks:

[M]⁺ : The peak corresponding to the molecule with two ⁷⁹Br atoms (C₆H⁷⁹Br₂F₃)⁺.

[M+2]⁺ : The peak for molecules with one ⁷⁹Br and one ⁸¹Br atom (C₆H⁷⁹Br⁸¹BrF₃)⁺.

[M+4]⁺ : The peak for molecules with two ⁸¹Br atoms (C₆H⁸¹Br₂F₃)⁺.

The relative intensity of these peaks will be approximately 1:2:1, a definitive signature for a dibrominated species. docbrown.infowhitman.edu

High-Resolution Mass Spectrometry (HRMS) : Using an instrument like an Orbitrap or FT-ICR mass spectrometer, the exact mass of the molecular ion can be measured with very high precision (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the elemental formula (C₆HBr₂F₃), as its calculated exact mass (e.g., 287.8397 Da for the ⁷⁹Br₂ isotopologue) is unique. nih.gov

Fragmentation Analysis : In addition to the molecular ion, mass spectrometry provides information on the molecule's structure through fragmentation patterns. Common fragmentation pathways for polyhalogenated benzenes include the loss of halogen atoms (Br· or F· radicals) or hydrogen halides (HBr, HF). The observation of fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺ would be expected, with the [M-Br]⁺ fragment still showing the characteristic isotopic signature of a single bromine atom (a 1:1 ratio for the [M-Br]⁺ and [M-Br+2]⁺ peaks). libretexts.org

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound has been published, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of closely related polyhalogenated benzene structures provides a strong basis for predicting its solid-state characteristics. docbrown.info

A single-crystal X-ray diffraction experiment would determine:

Molecular Geometry : Precise bond lengths (C-C, C-H, C-F, C-Br) and bond angles, confirming the planarity of the benzene ring and the geometry of the substituents. docbrown.inforesearchgate.net

Crystal Packing : How individual molecules arrange themselves in the crystal lattice. This arrangement is governed by a subtle balance of intermolecular forces.

Intermolecular Interactions : Due to the presence of both electron-donating (bromine) and electron-withdrawing (fluorine) halogens, a variety of non-covalent interactions are expected to dictate the crystal packing. These could include:

Halogen Bonding : The bromine atoms can act as halogen bond donors, interacting with electronegative atoms on neighboring molecules (e.g., Br···F or Br···π interactions). researchgate.netnih.govnih.gov Studies on 1,4-dibromotetrafluorobenzene (B1210529) have shown its capacity to form strong Br···N halogen bonds. nih.gov

C-H···F Interactions : The single aromatic proton can form weak hydrogen bonds with fluorine atoms on adjacent molecules. ias.ac.inacs.org These interactions, though weak, can be numerous and collectively play a significant role in stabilizing the crystal structure. ias.ac.in

π-π Stacking : The electron-rich aromatic rings can stack on top of each other, offset to minimize repulsion and maximize attractive dispersion forces.

Computational Chemistry and Quantum Mechanical Modeling

Computational methods are vital for complementing experimental data, predicting properties, and providing insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, often using hybrid functionals like B3LYP or ωB97XD, are used to: nih.govrsc.org

Optimize Molecular Geometry : Predict the lowest energy structure of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Spectra : Calculate the harmonic vibrational frequencies and intensities. These theoretical spectra are crucial for assigning the experimental peaks observed in FT-IR and Raman spectroscopy. researchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental values.

Predict NMR Spectra : Calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts. This is particularly valuable for assigning the complex ¹⁹F and ¹³C NMR spectra, where empirical prediction can be difficult. researchgate.netresearchgate.netnih.gov

Analyze Electronic Structure : Determine properties like the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of intermolecular interactions, such as the positive region (σ-hole) on the bromine atoms that is responsible for halogen bonding. youtube.com

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. nih.gov For this compound in the solid state, MD simulations can:

Simulate Crystal Packing : Starting from a single molecule or a proposed unit cell, MD simulations can predict stable crystal packing arrangements by minimizing the total energy of the lattice. researchgate.net

Study Intermolecular Dynamics : Analyze the motions of molecules within the crystal, such as librations (rocking motions) and rotations, and how these are influenced by temperature and pressure. nih.gov

Prediction of Regioselectivity and Reaction Pathways

The prediction of regioselectivity and reaction pathways for polyhalogenated benzene frameworks, such as this compound, is heavily reliant on computational chemistry. These methods allow for the detailed analysis of the electronic structure and the energetic profiling of potential reaction coordinates. The substitution pattern of this compound, with two bromine atoms and three fluorine atoms, creates a complex electronic landscape that dictates its reactivity towards electrophiles, nucleophiles, and in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects of the five halogen substituents. The single remaining hydrogen atom is located at the C6 position. Halogens are known to be ortho-, para- directing groups, but in this heavily substituted ring, the primary factor for any potential EAS reaction would be the analysis of the least deactivated site. Computational models, such as those calculating electrostatic potential (ESP) maps, can visualize the electron density on the aromatic ring. For this molecule, the C6 position, being the only one with a C-H bond, is the only viable site for a classic EAS reaction. However, the high degree of deactivation suggests that harsh reaction conditions would be necessary. studymind.co.ukchemguide.co.uk The reaction would proceed through the formation of a positively charged intermediate (sigma complex), which is destabilized by the surrounding electron-withdrawing halogens, making the activation energy for this pathway very high. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Polyhalogenated benzenes are prime candidates for nucleophilic aromatic substitution (SNAr). In this mechanism, the rate-determining step is the attack of a nucleophile on the electron-deficient aromatic ring. The presence of multiple electron-withdrawing fluorine atoms makes the ring highly susceptible to nucleophilic attack. Generally, C-F bonds are more prone to nucleophilic substitution than C-Br bonds in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the carbon atom more effectively. Computational predictions focus on identifying the most electrophilic carbon center and the stability of the resulting Meisenheimer complex. The positions ortho and para to the electron-withdrawing groups are the most activated. In this compound, the C2, C3, and C4 carbons are all potential sites. Density Functional Theory (DFT) calculations of atomic charges and LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the most likely site of attack. The C2 and C4 positions are generally favored due to activation by the adjacent fluorine atoms and the bromine atom.

Metal-Catalyzed Cross-Coupling Reactions: In transition-metal-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, the regioselectivity is determined by the relative reactivity of the C-X bonds. The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Therefore, it is predicted that selective coupling will occur at the C1 and C5 positions. Computational chemistry can model the oxidative addition step, which is typically the selectivity-determining step, to confirm the energetic preference for C-Br bond activation over C-F bond activation. This allows for sequential functionalization, where the bromine atoms are reacted first, leaving the C-F bonds intact for potential subsequent transformations. studymind.co.uk

Below is a table summarizing the predicted regioselectivity for this compound in different reaction types, based on established chemical principles and computational analysis.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Aromatic Substitution | C6 | Only available C-H bond; highly deactivated ring. |

| Nucleophilic Aromatic Substitution | C2, C4 | Activated by adjacent electron-withdrawing F atoms; C-F bond is the typical reaction site. |

| Palladium-Catalyzed Cross-Coupling | C1, C5 | C-Br bonds have lower bond dissociation energy and are more reactive in oxidative addition than C-F bonds. |

Anharmonicity and Coupling Effects in Vibrational Spectra Calculations

The accurate theoretical prediction of vibrational spectra for molecules like this compound requires moving beyond the simple harmonic oscillator approximation. Advanced computational methods incorporate anharmonicity and various coupling effects to provide spectra that align more closely with experimental data.

Anharmonicity: The harmonic approximation assumes that vibrational energy levels are equally spaced, which is not physically accurate, especially at higher energies. rsc.org Real molecular potentials are anharmonic, meaning the energy levels get closer together as the vibrational quantum number increases. nih.gov This anharmonicity has two major consequences for vibrational spectra: it causes shifts in the fundamental vibrational frequencies and allows for the appearance of otherwise forbidden transitions like overtones (excitations to v > 1) and combination bands (simultaneous excitation of two or more modes). rsc.org

Computational methods, particularly those based on Density Functional Theory (DFT), can calculate anharmonic corrections. aps.org Methods like the Generalized Vibrational Perturbation Theory at second order (GVPT2) or Vibrational Self-Consistent Field (VSCF) theory are used to compute these corrections, providing more accurate theoretical frequencies. nasa.govnih.gov For polyhalogenated benzenes, where vibrational modes can be complex, including anharmonicity is crucial for correctly assigning peaks in an experimental IR or Raman spectrum. aps.org

Coupling Effects: The vibrational spectrum of a polyatomic molecule is not simply the sum of individual bond vibrations. Instead, various modes are coupled.

Vibrational Coupling (Mechanical Anharmonicity): This occurs when vibrations of similar frequency interact, leading to a mixing of their character and a shift in their energies. A well-known example is Fermi resonance, where a fundamental vibration couples with an overtone or combination band, resulting in two bands of similar intensity where one was expected. In this compound, the numerous C-F and C-Br bending and stretching modes can couple with each other and with the benzene ring vibrations.

Spin-Orbit Coupling: The presence of heavy atoms like bromine introduces significant spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital angular momentum. While primarily impacting electronic spectra and facilitating intersystem crossing (e.g., from a singlet to a triplet state), strong SOC can also influence vibrational properties. nasa.gov The effect of heavy atoms on electronic structure can indirectly alter the potential energy surface on which the nuclei vibrate. Computational programs can calculate SOC elements to assess their impact on molecular properties.

The following table provides a hypothetical comparison of calculated harmonic and anharmonic vibrational frequencies for selected modes in this compound, illustrating the typical shifts observed when anharmonicity is included.

| Vibrational Mode | Typical Harmonic Frequency (cm⁻¹) | Expected Anharmonic Frequency (cm⁻¹) | Comments |

| C-H Stretch | 3100 | 2980 | Anharmonicity significantly lowers the frequency of X-H stretching modes. |

| C-F Stretch (Aromatic) | 1350 | 1335 | The effect is present but generally smaller for heavier atoms and stiffer bonds. |

| C-Br Stretch (Aromatic) | 680 | 670 | Anharmonic corrections are typically a small percentage of the harmonic frequency. |

| Ring Breathing Mode | 1050 | 1042 | Complex delocalized modes are also affected by anharmonicity. |

Applications of 1,5 Dibromo 2,3,4 Trifluorobenzene As a Strategic Building Block in Advanced Organic Synthesis

Precursors for Fluorinated Pharmaceuticals and Biologically Active Compounds

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 1,5-Dibromo-2,3,4-trifluorobenzene serves as a valuable scaffold for the synthesis of fluorinated pharmaceuticals and biologically active compounds. mdpi.com The trifluorinated phenyl moiety can significantly alter the pharmacokinetic properties of a molecule. mdpi.com

The two bromine atoms on the ring act as handles for introducing various functional groups through cross-coupling reactions. This difunctionality allows for the construction of complex molecular architectures. Medicinal chemists can leverage the electronic effects of the fluorine and bromine substituents to fine-tune the reactivity and selectivity of synthetic pathways, enabling tailored modifications in the design of new drug candidates. mdpi.com While specific, publicly disclosed examples of marketed drugs synthesized from this exact precursor are not prominent, its utility lies in its role as a versatile building block for creating diverse libraries of fluorinated compounds for screening and development.

Intermediates in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. This compound is a key intermediate in the synthesis of such agrochemicals. mdpi.com The stable carbon-fluorine bonds can enhance the potency and resistance to metabolic degradation of active ingredients. The bromine atoms facilitate the introduction of other essential chemical moieties through established synthetic protocols like Suzuki-Miyaura, Heck, or Sonogashira couplings, allowing for the efficient and precise construction of diverse molecular structures for various agrochemical applications. mdpi.com

Monomers for Fluorinated Polymers and Advanced Materials

The development of high-performance polymers often relies on the incorporation of fluorine to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. With two bromine atoms, this compound can act as a difunctional monomer in polymerization reactions. This allows for its integration into polymer backbones, leading to the creation of highly fluorinated materials.

For instance, this building block is suitable for creating fluorinated analogues of high-performance thermoplastics like Poly(ether ether ketone) (PEEK) or for synthesizing conjugated polymers used in organic electronics. While specific commercial examples are not widely documented, its structure is ideal for polycondensation or cross-coupling polymerization reactions to produce advanced materials for specialized applications.

Synthesis of Liquid Crystals and Electronic Materials

The unique electronic properties and rigid structure of the 2,3,4-trifluorophenyl core make this compound an excellent precursor for materials used in electronics and displays.

Liquid Crystals: Research has demonstrated the use of the 1,5-disubstituted 2,3,4-trifluorophenyl moiety in the synthesis of novel "banana-shaped" liquid crystals. bldpharm.comresearchgate.net These materials are of interest for their unusual mesomorphic properties and potential applications in advanced display technologies. The synthesis of these molecules involves creating a bent core, for which the 1,5-substitution pattern on the trifluorobenzene ring is essential. Starting with this compound, chemists can use sequential cross-coupling reactions to introduce different side arms at the 1- and 5-positions, precisely building the target liquid crystal structures. researchgate.net

Interactive Table: Properties of a Liquid Crystal Incorporating the 2,3,4-Trifluorophenyl Unit The following table details the phase transitions of a representative achiral banana-shaped liquid crystal containing the 1,5-disubstituted 2,3,4-trifluorophenyl core.

| Compound Structure | Transition | Temperature (°C) |

| Cr → Colr | 134.0 | |

| Colr → Iso | 140.5 | |

| Iso → Colr | 137.9 | |

| Colr → Cr | 114.3 | |

| Data sourced from Goodby et al. researchgate.net Cr = Crystal, Colr = Rectangular Columnar, Iso = Isotropic Liquid. Heating and cooling transitions are shown. |

Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs: A significant application of this compound is in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs). Recently, it was used as a key starting material to create highly efficient blue TADF emitters. bldpharm.com In a reported synthesis, this compound undergoes a nucleophilic aromatic substitution (SNAr) with a carbazole-based donor molecule. bldpharm.com The resulting intermediate is then further functionalized to create complex multi-donor TADF emitters. These materials can harvest both singlet and triplet excitons, leading to high quantum efficiencies in OLED devices. bldpharm.com

Interactive Table: Performance of Blue TADF Emitters Synthesized from this compound Precursors The table below summarizes the performance of two blue TADF emitters, 3TBO and 5TBO, which were synthesized using a pathway starting with this compound.

| Emitter | Max. EQE (%) | FWHM (nm) | CIE (x, y) |

| 3TBO | 17.3 | 47 | (0.120, 0.294) |

| 5TBO | 26.2 | 57 | (0.125, 0.275) |

| Data sourced from Yang et al. bldpharm.com EQE = External Quantum Efficiency, FWHM = Full-Width at Half-Maximum, CIE = Commission Internationale de l'Éclairage color coordinates. |

Development of Novel Reaction Methodologies and Reagents

Beyond its use in synthesizing target molecules, this compound is also a valuable substrate for exploring and developing new synthetic reactions. The differential reactivity of its C-Br and C-F bonds, as well as the potential for selective reaction at one of the two bromine atoms, allows chemists to study the mechanisms and scope of various transformations.

One such novel transformation is the "halogen dance" reaction. It has been shown that when this compound is treated with a strong base like lithium diisopropylamide (LDA), it can undergo a process of deprotolithiation followed by bromine migration to afford a different constitutional isomer after quenching. This type of rearrangement provides a powerful method for accessing scaffolds that would not be available through conventional substitution or cross-coupling reactions. The study of such reactions expands the synthetic chemist's toolkit, and this compound serves as an excellent model system for these investigations.

Emerging Research Directions and Future Perspectives for Polyhalogenated Arenes

Sustainable and Green Chemistry Approaches in Halogenated Arene Synthesis

The synthesis of polyhalogenated arenes, including 1,5-Dibromo-2,3,4-trifluorobenzene, has traditionally relied on methods that can involve harsh conditions and environmentally challenging reagents. Modern research is increasingly focused on developing more sustainable and greener synthetic pathways.

Key Principles of Green Synthesis:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals: Avoiding toxic reagents and solvents. For instance, replacing concentrated sulfuric acid with less hazardous alternatives. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. epa.gov

One approach involves the use of electrophilic substitution with bromine in the presence of a Lewis acid catalyst like iron, which is a common method for preparing aryl bromides. ncert.nic.in Innovations in this area focus on improving catalyst efficiency and recyclability. For example, a patented method for a related compound, 1-bromo-2,4,5-trifluorobenzene (B152817), highlights a process with high yield, low cost, and reduced environmental pollution. google.com Another green strategy is the development of cell-free chemoenzymatic manufacturing processes that convert plant-derived substances into essential chemical building blocks without emissions or waste. epa.gov Such bio-based methods, while still in development for complex halogenated compounds, represent a significant future direction for the field. epa.gov

Flow Chemistry and Microreactor Technologies for Enhanced Synthesis and Safety

Flow chemistry and microreactor technologies are revolutionizing the synthesis of chemical compounds, particularly for reactions that are hazardous or difficult to control in traditional batch processes. rsc.orgbeilstein-journals.org The halogenation of aromatic compounds, which can be highly exothermic and rapid, is an ideal candidate for this technology. rsc.org

Microreactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, allowing for superior control over reaction temperature and minimizing the risk of thermal runaways. nih.govkth.se This enhanced control also improves selectivity, reducing the formation of unwanted byproducts.

Advantages of Flow Chemistry for Halogenated Arene Synthesis:

Enhanced Safety: Hazardous reagents like elemental halogens can be generated and consumed in situ, minimizing their handling and storage. rsc.org

Precise Control: Accurate control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. beilstein-journals.org

Scalability: Scaling up production is often simpler and more predictable than with batch processes. nih.gov

Integration: Multiple reaction and purification steps can be integrated into a single continuous process. beilstein-journals.org

For a compound like this compound, a multi-step synthesis could be streamlined in a flow system, improving efficiency and safety.

Exploration of New Catalytic Systems for Highly Selective Transformations

The presence of multiple, yet identical, halogen atoms in polyhalogenated arenes like this compound presents a challenge for selective functionalization. nih.gov Developing new catalytic systems that can differentiate between electronically and sterically similar positions is a major area of research.

Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. a2bchem.com The key to selectivity in polyhalogenated systems lies in the catalyst's ability to facilitate oxidative addition at a specific carbon-halogen bond. escholarship.org

Recent advances have focused on:

Palladium Catalysts: Palladium complexes with specialized phosphine (B1218219) ligands are widely used. Research is ongoing to develop catalysts that can operate under milder conditions and with lower catalyst loadings. acs.orgmdpi.com

Iridium Catalysts: Iridium-based catalysts have shown remarkable selectivity for the borylation of arenes, even in the presence of halogen substituents where other catalysts might fail or lead to dehalogenation. msu.edu This allows for the conversion of a C-H bond to a C-B bond, which can then be used in subsequent cross-coupling reactions.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. Organophotocatalysts can be used for the reduction of benzene (B151609) rings, offering new pathways for functionalization. chemrxiv.org

These advanced catalytic systems are crucial for unlocking the full synthetic potential of this compound, enabling the creation of novel and complex molecular architectures.

Tuning Electronic and Steric Properties for Targeted Applications

The arrangement of fluorine and bromine atoms on the benzene ring of this compound creates a unique electronic and steric profile that governs its reactivity. a2bchem.com Understanding and exploiting these properties is key to its use in targeted applications.

Electronic Effects:

Inductive Effects: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This deactivates the aromatic ring towards electrophilic substitution. ucsb.edulumenlearning.com

Resonance Effects: Fluorine can act as a weak π-donor (+R effect) through its lone pairs, while bromine's resonance effect is generally weaker. These effects influence the electron density at different positions on the ring. lumenlearning.com

Substituent Effects on Reactivity: The electron-withdrawing nature of the halogens makes the carbon atoms they are attached to more susceptible to nucleophilic attack, a key step in many cross-coupling reactions. a2bchem.comescholarship.org The combined electronic effects of the substituents guide the selectivity of these reactions. nih.gov

Steric Effects:

The size of the bromine atoms can sterically hinder reactions at adjacent positions, influencing the regioselectivity of incoming groups. libretexts.org

By carefully choosing reaction conditions and catalysts, chemists can exploit these subtle electronic and steric differences to selectively react one of the C-Br bonds, leaving the other available for subsequent transformations. This step-wise functionalization is a powerful strategy for building complex molecules. a2bchem.com This controlled reactivity makes the compound a valuable building block for designing molecules with specific properties, such as altered lipophilicity and pharmacokinetics in medicinal chemistry. a2bchem.com

Advanced Material Applications Beyond Current Scope (e.g., in positron emission tomography and imaging systems)

While polyhalogenated arenes are known building blocks for materials, their application in advanced imaging technologies like positron emission tomography (PET) is a promising future direction. a2bchem.comncert.nic.in PET is a powerful diagnostic tool that uses radiotracers, molecules containing a short-lived positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F).

The synthesis of these radiotracers requires rapid and efficient methods for incorporating ¹⁸F into a target molecule. Polyhalogenated arenes, including this compound, can serve as precursors for these PET agents. Recent research has demonstrated that photoredox-mediated processes can enable the radiofluorination of electron-rich haloarenes. nih.gov This strategy could potentially be applied to convert a bromo- or even a stable fluoro-substituent into the desired ¹⁸F-labeled group, obviating the need for complex, multi-step syntheses of precursors. nih.gov

The ability to introduce ¹⁸F into a complex molecule at a late stage of synthesis is highly desirable in radiopharmaceutical chemistry. The unique substitution pattern of this compound could be leveraged to create novel PET tracers for imaging various biological processes and diseases, such as cancer. nih.gov

Q & A

Basic Questions

Q. What are the most effective synthetic routes for 1,5-dibromo-2,3,4-trifluorobenzene, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SN2Ar) using this compound as a starting material. For example, coupling reactions with carbazole derivatives (e.g., tCz) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) yield intermediates. Subsequent Ullmann coupling with phenol derivatives under catalytic CuI/ligand systems further functionalizes the aromatic core . Optimization involves controlling stoichiometry, reaction time, and inert atmosphere to minimize side reactions.

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

- Methodological Answer : Purification typically employs column chromatography using silica gel and non-polar solvent mixtures (e.g., hexane/ethyl acetate). Recrystallization in ethanol or dichloromethane can further isolate crystalline forms. Characterization requires a combination of techniques:

- NMR Spectroscopy : 19F and 1H NMR to confirm substitution patterns and purity.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous brominated fluorobenzenes (e.g., C–Br⋯Br interactions and crystal packing analysis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound requires handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage should be in airtight containers under inert gas (N2 or Ar) to prevent degradation. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Safety data for analogous bromo-fluoroarenes emphasize avoiding inhalation and skin contact due to potential toxicity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of fluorine and bromine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions. Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation involves Suzuki-Miyaura or Ullmann couplings, where the bromine atoms act as leaving groups. Steric hindrance from fluorine substituents may slow kinetics, requiring optimized ligands (e.g., bipyridines) and catalysts (e.g., Pd/Cu systems) .

Q. What role does this compound play in the development of thermally activated delayed fluorescence (TADF) emitters?

- Methodological Answer : The compound serves as a precursor for multi-donor-acceptor systems. For example, coupling with oxygen-bridged boron acceptors generates blue TADF emitters with high quantum yields. Key steps include one-pot borylation to introduce boron centers, followed by donor modification. Photophysical analysis (e.g., transient absorption spectroscopy) reveals triplet-to-singlet upconversion efficiency, critical for organic light-emitting diodes (OLEDs) .

Q. How do C–F bond polarization and steric effects in this compound impact its intermolecular interactions in crystal lattices?

- Methodological Answer : Fluorine’s electronegativity induces dipole-dipole interactions and C–H⋯F hydrogen bonding, while bromine contributes to halogen bonding (Br⋯Br contacts). X-ray diffraction of related compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) shows distorted tetrahedral geometries and π-π stacking. Comparative studies with non-fluorinated analogs highlight reduced interior angles (e.g., 116.6° vs. 120° in benzene) due to rehybridization at carbon atoms .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer : Sequential functionalization is key. For example, selective bromine substitution can be achieved using Pd-catalyzed reactions under mild conditions (e.g., 50°C, low catalyst loading). Protecting groups (e.g., silyl ethers) shield reactive sites during intermediate steps. Monitoring via TLC or in-situ IR spectroscopy helps identify byproducts early. Case studies in asymmetric synthesis show >90% yield with <5% dimerization when using bulky ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.